3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone
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Overview
Description
3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is of interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the piperazinyl ketone moiety. The general procedure includes:
Formation of Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperazinyl Ketone: The benzofuran intermediate is then reacted with benzylpiperazine under suitable conditions to introduce the piperazinyl ketone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzofuran-2-carbohydrazide: Another benzofuran derivative with potential biological activities.
3-Methyl-2-benzoylbenzofuran: A structurally related compound used in similar research applications.
Uniqueness
3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone is unique due to the presence of both the benzofuran and piperazinyl ketone moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C21H22N2O2/c1-16-18-9-5-6-10-19(18)25-20(16)21(24)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3 |
InChI Key |
MYNTTZVZSLKWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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